N-(4-chloro-2-methylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chloro-substituted phenyl ring, a phenoxyacetamide moiety, and a phenylethylsulfamoyl group. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenylamine: This intermediate is synthesized through the nitration of 4-chloro-2-methylbenzene, followed by reduction of the nitro group to an amine.
Formation of 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetic acid: This involves the reaction of 4-(2-phenylethylsulfamoyl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Coupling Reaction: The final step involves the coupling of 4-chloro-2-methylphenylamine with 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
- **Ox
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-15-19(24)7-12-22(17)26-23(27)16-30-20-8-10-21(11-9-20)31(28,29)25-14-13-18-5-3-2-4-6-18/h2-12,15,25H,13-14,16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBJJBRHKZPWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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